molecular formula C15H13N3O B2785035 Benzamide,4-cyano-n-(4,6-dimethyl-2-pyridinyl)- CAS No. 127722-66-1

Benzamide,4-cyano-n-(4,6-dimethyl-2-pyridinyl)-

Cat. No.: B2785035
CAS No.: 127722-66-1
M. Wt: 251.289
InChI Key: WGPNDSFRBUAARQ-UHFFFAOYSA-N
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Description

Benzamide, 4-cyano-n-(4,6-dimethyl-2-pyridinyl)-: is a chemical compound with the molecular formula C14H12N4O It is known for its unique structure, which includes a benzamide core substituted with a cyano group and a dimethylpyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-cyano-n-(4,6-dimethyl-2-pyridinyl)- typically involves the reaction of 4-cyanobenzoyl chloride with 4,6-dimethyl-2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 4-cyano-n-(4,6-dimethyl-2-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, Benzamide, 4-cyano-n-(4,6-dimethyl-2-pyridinyl)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It has shown moderate antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic applications. Research is ongoing to investigate its role in the treatment of various diseases, including cancer and infectious diseases .

Industry: Industrially, Benzamide, 4-cyano-n-(4,6-dimethyl-2-pyridinyl)- is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the production of polymers, dyes, and coatings .

Mechanism of Action

The mechanism of action of Benzamide, 4-cyano-n-(4,6-dimethyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, thereby exerting its antibacterial activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 4-Amino-N-(4,6-dimethyl-2-pyridinyl)benzamide
  • 4-Cyanobenzamide
  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide

Comparison: Compared to similar compounds, Benzamide, 4-cyano-n-(4,6-dimethyl-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the cyano group and the dimethylpyridinyl moiety enhances its reactivity and potential biological activity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-cyano-N-(4,6-dimethylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-7-11(2)17-14(8-10)18-15(19)13-5-3-12(9-16)4-6-13/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPNDSFRBUAARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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